molecular formula C19H19NO3S B2870565 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide CAS No. 1448079-56-8

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide

Cat. No.: B2870565
CAS No.: 1448079-56-8
M. Wt: 341.43
InChI Key: UMHOAVMTZJKNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide is a synthetic benzofuran derivative offered as a high-purity research chemical for life science studies. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological profile and presence in numerous biologically active molecules and natural products . This particular compound is of significant interest for early-stage drug discovery and pharmacological profiling, especially in the fields of neuroscience and oncology. Benzofuran-based compounds have demonstrated substantial research value in studying neurodegenerative diseases. Related analogs are investigated as potential dual-inhibitors of key enzymatic targets like acetylcholinesterase (AChE) and β-secretase (BACE-1), which are central to the pathology of Alzheimer's disease . The structural features of this compound, including the benzofuran core and a flexible hydroxypropyl linker, are consistent with molecules designed to interact with these central nervous system targets. Furthermore, other benzofuran derivatives are studied as monoaminergic activity enhancers, which can modulate the release of neurotransmitters like serotonin, dopamine, and norepinephrine, indicating potential research applications for Parkinson's disease and depression . Beyond neuroscience, the benzofuran scaffold shows promise in anti-cancer research. Various natural and synthetic benzofuran derivatives have been reported to exhibit cytotoxic activity against a range of human cancer cell lines, making them valuable tools for probing novel oncological pathways . This compound is strictly provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-24-18-9-5-3-7-14(18)19(22)20-11-10-15(21)17-12-13-6-2-4-8-16(13)23-17/h2-9,12,15,21H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHOAVMTZJKNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N2O3S
  • CAS Number : 1448054-61-2

Structural Features

The molecule features:

  • A benzofuran moiety , which is known for various biological activities.
  • A hydroxypropyl group , which may enhance solubility and bioavailability.
  • A methylthio group , potentially contributing to its pharmacological properties.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown growth inhibitory effects against various cancer cell lines. A study reported that a related benzofuran derivative exhibited GI50 values of 2.37 μM against HCT15 (colon cancer) and 2.20 μM against MDA-MB-231 (breast cancer) cell lines .

Table 1: Anticancer Activity of Related Benzofuran Derivatives

CompoundCell LineGI50 (μM)
Compound 35ACHN (kidney)2.74
Compound 35HCT15 (colon)2.37
Compound 35MDA-MB-231 (breast)2.20
Compound 36NCI-H460 (lung)4.00

Antimicrobial Activity

Benzofuran derivatives have also been studied for their antimicrobial properties. The literature suggests that these compounds possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

The mechanism of action for this compound likely involves:

  • Inhibition of cellular proliferation through interference with cell cycle progression.
  • Induction of apoptosis in cancer cells, possibly via mitochondrial pathways.
  • Interaction with specific enzymes or receptors , modulating their activity to exert therapeutic effects.

Study on Anticancer Activity

A recent study highlighted the efficacy of a related benzofuran compound in inhibiting tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions, including the formation of the benzofuran moiety through cyclization reactions. Preliminary SAR studies suggest that modifications at the C-2 position significantly affect cytotoxic activity, emphasizing the importance of structural optimization in drug design .

Preparation Methods

Nano-Catalyzed Synthesis

Nano-CoFe₂O₄@SiO₂/PrNH₂ nanoparticles enable efficient amide bond formation under mild conditions, with yields exceeding 90% and catalyst reusability for seven cycles.

Challenges and Optimization Strategies

  • Steric Hindrance : The hydroxypropyl group’s stereochemistry may require chiral catalysts or resolution techniques.
  • Thioether Stability : The methylthio group is prone to oxidation; thus, inert atmospheres (N₂/Ar) are critical during reactions.
  • Purification : Silica gel chromatography (hexanes/EtOAc) effectively isolates the final product.

Comparative Analysis of Methods

Method Yield Catalyst Key Advantage
EDCI/HOBt Coupling 80–92% EDCI/HOBt High efficiency, mild conditions
Nano-CoFe₂O₄ Catalysis 90–95% CoFe₂O₄@SiO₂/PrNH₂ Reusable catalyst, eco-friendly
Henry Reaction 70–85% LiAlH₄ Straightforward nitro reduction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.